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Compound of Interest

Compound Name: 2-Amino-5-formylthiazole

Cat. No.: B086583 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics

and a generalized synthetic protocol for 2-Amino-5-formylthiazole. Due to the limited

availability of direct experimental data for this specific compound, the spectroscopic information

presented herein is predicted based on established values for structurally analogous

compounds, namely 2-aminothiazole and its derivatives. This document is intended to serve as

a valuable resource for researchers in the fields of medicinal chemistry, chemical biology, and

drug development.

Chemical Structure and Properties
2-Amino-5-formylthiazole is a heterocyclic compound featuring a thiazole ring substituted with

an amino group at the 2-position and a formyl group at the 5-position. The presence of these

functional groups makes it a versatile building block in organic synthesis, particularly for the

construction of more complex bioactive molecules.

Molecular Formula: C₄H₄N₂OS Molecular Weight: 128.15 g/mol

Spectroscopic Data (Predicted)
The following tables summarize the predicted spectroscopic data for 2-Amino-5-
formylthiazole. These predictions are derived from the analysis of experimental data for 2-

aminothiazole, 2-amino-5-methylthiazole, and general principles of spectroscopy.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data of 2-Amino-5-formylthiazole

Chemical Shift (δ)
(ppm)

Multiplicity Number of Protons Assignment

~9.8 Singlet 1H -CHO

~8.0 Singlet 1H Thiazole-H4

~7.5 Broad Singlet 2H -NH₂

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data of 2-Amino-5-formylthiazole

Chemical Shift (δ) (ppm) Assignment

~185 C=O (aldehyde)

~170 C2 (Thiazole)

~150 C4 (Thiazole)

~130 C5 (Thiazole)

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
Table 3: Predicted FT-IR Spectral Data of 2-Amino-5-formylthiazole
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Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad N-H stretch (amino group)

3100-3000 Medium C-H stretch (thiazole ring)

1680-1660 Strong C=O stretch (aldehyde)

1620-1580 Medium C=N stretch (thiazole ring)

1550-1500 Medium N-H bend (amino group)

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data of 2-Amino-5-formylthiazole

m/z Interpretation

128 [M]⁺ (Molecular Ion)

Experimental Protocol: Generalized Hantzsch
Thiazole Synthesis
The following is a generalized experimental protocol for the synthesis of 2-Amino-5-
formylthiazole based on the well-established Hantzsch thiazole synthesis. This method

involves the condensation of an α-halocarbonyl compound with a thiourea derivative. For the

synthesis of the target molecule, a suitable α-halo-β-oxoaldehyde or its synthetic equivalent

would be required.

Materials:

α-halo-β-oxoaldehyde (e.g., 2-bromo-3-oxopropanal) or a suitable precursor

Thiourea

Ethanol

Sodium bicarbonate (or other suitable base)
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Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve thiourea (1 equivalent) in ethanol.

Addition of Carbonyl Compound: To the stirred solution, add the α-halo-β-oxoaldehyde (1

equivalent) portion-wise at room temperature.

Reflux: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Neutralization and Precipitation: After completion of the reaction, cool the mixture to room

temperature. Neutralize the reaction mixture with a saturated solution of sodium bicarbonate

until the pH is approximately 7-8. The product will precipitate out of the solution.

Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold

water. The crude product can be further purified by recrystallization from a suitable solvent

system (e.g., ethanol/water) to afford pure 2-Amino-5-formylthiazole.

Characterization: Confirm the identity and purity of the synthesized compound using the

spectroscopic techniques outlined above (NMR, IR, and Mass Spec).

Visualizations
The following diagrams illustrate the chemical structure, a generalized synthetic workflow, and

the analytical workflow for 2-Amino-5-formylthiazole.

Caption: Chemical structure and key atoms of 2-Amino-5-formylthiazole.
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Caption: Generalized workflow for the Hantzsch synthesis of 2-Amino-5-formylthiazole.
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Spectroscopic Analysis Workflow
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Caption: Typical workflow for the spectroscopic analysis and characterization of the

synthesized compound.

To cite this document: BenchChem. [Spectroscopic and Synthetic Profile of 2-Amino-5-
formylthiazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b086583#spectroscopic-data-nmr-ir-mass-spec-of-2-
amino-5-formylthiazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b086583?utm_src=pdf-body-img
https://www.benchchem.com/product/b086583#spectroscopic-data-nmr-ir-mass-spec-of-2-amino-5-formylthiazole
https://www.benchchem.com/product/b086583#spectroscopic-data-nmr-ir-mass-spec-of-2-amino-5-formylthiazole
https://www.benchchem.com/product/b086583#spectroscopic-data-nmr-ir-mass-spec-of-2-amino-5-formylthiazole
https://www.benchchem.com/product/b086583#spectroscopic-data-nmr-ir-mass-spec-of-2-amino-5-formylthiazole
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086583?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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